- Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehydeMain Group Metal Chemistry, 1999, 22(2), 89-94,
Cas no 947-91-1 (Diphenylacetaldehyde (>80%))
Benzaldehyde is an organic compound with molecular formula c14h12o< Br>
Diphenylacetaldehyde (>80%) structure
Diphenylacetaldehyde (>80%) Properties
Names and Identifiers
-
- 2,2-Diphenylacetaldehyde
- Acetaldehyde, 2,2-diphenyl-
- Diphenylacetaldehyde
- Acetaldehyde, diphenyl-
- Diphenylketen
- DIPHENYL-ACETALDEHYDE
- alpha-Phenylbenzeneacetaldehyde
- Benzeneacetaldehyde, .alpha.-phenyl-
- HLLGFGBLKOIZOM-UHFFFAOYSA-N
- Diphenylethanal
- Diphenyl-acetaldehyd
- diphenylacetoaldehyde
- WLN: VHYR&R
- 2,2-diphenyl-acetaldehyde
- Diphenylacetaldehyde, 97%
- 2-Phenyl-benzeneacetaldehyde
- DT
- Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)
- α-Phenylbenzeneacetaldehyde (ACI)
- 2,2-Bisphenyl acetaldehyde
- 2,2-Diphenylethanal
- NSC 21645
- α,α-Diphenylacetaldehyde
- AKOS001043900
- Diphenylacetaldehyde (>80%)
- DTXSID80241575
- NSC21645
- SY051214
- J-640468
- MFCD00006972
- UNII-GMF2B8R7DD
- BRN 1424292
- Benzeneacetaldehyde, alpha-phenyl-
- J-800292
- 4-07-00-01400 (Beilstein Handbook Reference)
- DS-14725
- Z56899117
- NSC-21645
- EN300-17215
- CHEMBL4460620
- GMF2B8R7DD
- EINECS 213-433-7
- DIPHENYLACETALDEHYDE
- SCHEMBL193931
- D2492
- DPAA cpd
- 947-91-1
- DTXCID10164066
- AI3-20753
- NS00040419
- N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide
- BENZENEACETALDEHYDE, ?-PHENYL-
- +Expand
-
- MFCD00006972
- HLLGFGBLKOIZOM-UHFFFAOYSA-N
- 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
- O=CC(C1C=CC=CC=1)C1C=CC=CC=1
- 1424292
Computed Properties
- 196.08900
- 0
- 1
- 3
- 196.089
- 15
- 170
- 0
- 0
- 0
- 0
- 0
- 1
- 3
- 2
- 0
- 17.1
Experimental Properties
- 3.01740
- 17.07000
- n20/D 1.589(lit.)
- 175°C/14mmHg(lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Not determined
- Not determined
- 1.106 g/mL at 25 °C(lit.)
Diphenylacetaldehyde (>80%) Price
Diphenylacetaldehyde (>80%) Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: Acetonitrile
1.2 Reagents: Styrene
1.2 Reagents: Styrene
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ; 23 °C; 24 h, 100 °C
Reference
- An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxidesChemical Communications (Cambridge, 2014, 50(73), 10592-10595,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
- Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromateBulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane
Reference
- Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acidsJournal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane
Reference
- Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfideJournal of Organic Chemistry, 1987, 52(22), 5030-2,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 5 min, rt
Reference
- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of NaphthalenesChemistrySelect, 2022, 7(9),,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d , Water ; 18 h, 60 °C
Reference
- Efficient epoxide isomerization within a self-assembled hexameric organic capsuleRSC Advances, 2016, 6(87), 83505-83509,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Dimethyl sulfate , Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
- Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromateBulletin of the Korean Chemical Society, 2001, 22(3), 325-326,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
Reference
- Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonaneHeterocycles, 1988, 27(7), 1595-8,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane
Reference
- A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalystsNippon Kagaku Kaishi, 1993, (7), 893-6,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
Reference
- One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonaneTetrahedron Letters, 1987, 28(39), 4575-8,
Diphenylacetaldehyde (>80%) Raw materials
- 2,2-diphenylacetic acid
- trans-Stilbene Oxide
- Oxirane, 2,3-diphenyl-,(2R,3S)-rel-
- Benzeneacetic acid, a-phenyl-, sodium salt
- 2,3-diphenyloxirane
- Benzeneethanol, β-bromo-α-phenyl-
- Benzeneacetic acid, α-phenyl-, lithium salt (9CI)
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,5-diphenyl-
- 1,1-diphenylethane-1,2-diol
- HYDROBENZOIN
- 2,2-Diphenyloxirane
Diphenylacetaldehyde (>80%) Preparation Products
Diphenylacetaldehyde (>80%) Suppliers
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:947-91-1)
SUN YAO
18064098002
1248580055@qq.com
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:947-91-1)Diphenylacetaldehyde (>80%)
99%
100g
363.0